molecular formula C29H31N3O3 B2474316 N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 893784-93-5

N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2474316
CAS No.: 893784-93-5
M. Wt: 469.585
InChI Key: SGHKEGWYXDWJOL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, methoxy group, and ethylphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine, 7-methoxy-2-oxo-1,2-dihydroquinoline, and acetic anhydride. The synthetic route may involve:

    Condensation Reaction: The initial step involves the condensation of 4-ethylphenylamine with 7-methoxy-2-oxo-1,2-dihydroquinoline in the presence of a suitable catalyst.

    Acetylation: The resulting intermediate undergoes acetylation using acetic anhydride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: The ethylphenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: It may inhibit specific enzymes, providing insights into enzyme function and regulation.

Medicine:

    Pharmacology: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share structural similarities.

    Phenylacetamides: Compounds such as N-phenylacetamide and N-(4-methoxyphenyl)acetamide have similar functional groups.

Uniqueness: N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide stands out due to its unique combination of a quinoline core with ethylphenyl and methoxy substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-4-20-6-11-24(12-7-20)30-18-23-16-22-10-15-26(35-3)17-27(22)32(29(23)34)19-28(33)31-25-13-8-21(5-2)9-14-25/h6-17,30H,4-5,18-19H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHKEGWYXDWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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